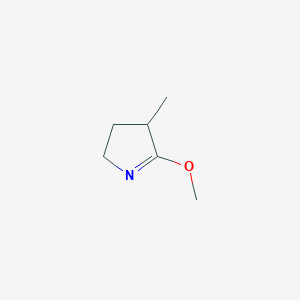

5-methoxy-4-methyl-3,4-dihydro-2H-pyrrole

Description

Overview of Heterocyclic Nitrogen Compounds in Contemporary Chemical Research

Heterocyclic compounds containing nitrogen are foundational pillars in the landscape of modern chemical and pharmaceutical sciences. ijnrd.orgopenmedicinalchemistryjournal.com These cyclic organic molecules, which incorporate at least one nitrogen atom within their ring structure, are ubiquitous in nature and synthetic chemistry. openmedicinalchemistryjournal.com Their prevalence is underscored by the fact that a vast majority of FDA-approved small-molecule drugs, estimated at over 75%, feature a nitrogen-containing heterocyclic moiety. ijnrd.orgnih.gov This widespread application stems from the unique physicochemical properties imparted by the nitrogen heteroatom, including its ability to form hydrogen bonds and act as a basic center, which facilitates crucial interactions with biological targets like enzymes and receptors. nih.gov

The structural diversity of nitrogen heterocycles is immense, ranging from simple five- or six-membered rings like pyrrole (B145914) and pyridine (B92270) to more complex fused systems. ijsrtjournal.com These scaffolds are integral to a multitude of biologically vital molecules, including nucleic acids (e.g., pyrimidine (B1678525) bases), vitamins, and alkaloids. openmedicinalchemistryjournal.comnih.gov In medicinal chemistry, they serve as "privileged structures," forming the core of therapeutic agents across a wide spectrum of diseases, including cancer, HIV, malaria, and microbial infections. ijnrd.orgnih.gov The continuous exploration of nitrogen heterocycles is driven by the quest for novel therapeutic agents and functional materials, making them a central focus of contemporary research. openmedicinalchemistryjournal.com

Table 1: Examples of Nitrogen Heterocycles in Therapeutic Agents

| Heterocyclic Core | Example Drug | Therapeutic Application |

|---|---|---|

| Pyrimidine | Cytarabine | Anticancer |

| Quinoline | Chloroquine | Antimalarial |

| Imidazole | Clotrimazole | Antifungal |

| Azocine | Phenazocine | Opioid Analgesic ijnrd.org |

The Dihydro-2H-Pyrrole Core Structure: Synthetic Accessibility and Versatility in Organic Synthesis

The synthesis of the dihydro-2H-pyrrole core has been the subject of extensive research, leading to a variety of accessible and flexible methods. A particularly robust strategy involves the hydrogenative cyclization of γ-nitro ketones. nih.govnih.gov This approach is highly modular, as the γ-nitro ketone precursors can be easily assembled from three simple and widely available components: a ketone, an aldehyde, and a nitroalkane. nih.govnih.gov The subsequent cyclization is often achieved using highly active and reusable catalysts, such as those based on earth-abundant metals like nickel, making the process efficient and desirable for large-scale synthesis. nih.govnih.gov Other methods include the cyclization of 2-amino-5-oxonitriles and various cycloaddition protocols. researchgate.netmdpi.com This synthetic accessibility allows for the flexible introduction of various substitution patterns on the pyrrole ring, enabling the creation of diverse chemical libraries for further investigation. nih.govnih.gov

Historical Context and Evolution of 3,4-Dihydro-2H-Pyrrole Research

The study of pyrrole and its derivatives dates back to the 19th century, with the initial discovery of pyrrole from coal tar and bone pyrolysate. wikipedia.org Early research focused on understanding the fundamental aromatic nature and reactivity of the parent pyrrole ring. The exploration of its partially saturated analogues, the pyrrolines (including dihydro-2H-pyrroles), followed as organic chemistry developed more sophisticated synthetic and analytical techniques.

Early methods for forming the pyrroline (B1223166) ring were reported in the first half of the 20th century, often involving intramolecular cyclizations of functionalized alkylamines, such as γ-haloketimines. acs.org These initial syntheses laid the groundwork for understanding the fundamental ring-closing mechanisms. Over the decades, research evolved from these foundational methods to the development of more controlled and versatile synthetic strategies. The mid-to-late 20th century saw the advent of metal-catalyzed reactions and the use of more complex starting materials, which expanded the scope of accessible substitution patterns. researchgate.netorganic-chemistry.org In recent years, the focus has shifted towards developing highly efficient, stereoselective, and environmentally benign synthetic routes, such as the multicomponent reactions catalyzed by reusable nickel catalysts, reflecting the broader trends in modern organic synthesis. nih.govnih.gov This evolution has transformed dihydro-2H-pyrroles from chemical curiosities into readily accessible and highly valuable synthetic intermediates.

Rationale for Focused Investigation on 5-Methoxy-4-Methyl-3,4-Dihydro-2H-Pyrrole and its Derivatives

The specific substitution pattern of this compound warrants focused investigation due to the distinct electronic and steric properties conferred by the methoxy (B1213986) and methyl groups. These substituents are strategically placed on the core structure, suggesting unique reactivity and potential applications.

5-Methoxy Group: The methoxy group at the 5-position transforms the imine functionality into a cyclic imidate (or imino ether). This is significant because imidates are versatile functional groups in organic synthesis. They are more reactive towards nucleophiles than amides but more stable than imines, serving as valuable precursors for amines, amino acids, and other heterocyclic systems. The oxygen atom's electron-donating effect can also influence the electronic properties and reactivity of the entire molecule.

4-Methyl Group: The methyl group at the 4-position introduces a stereocenter into the molecule. The presence and stereochemical orientation of this group can be crucial for controlling the diastereoselectivity of subsequent reactions on the ring. In a biological context, such stereocenters are often critical for specific molecular recognition and binding to biological targets.

Furthermore, synthetic methodologies have shown that functional groups like methoxy substituents are well-tolerated during the key hydrogenative cyclization step used to form the dihydro-2H-pyrrole ring, often resulting in excellent yields. nih.gov This synthetic feasibility, combined with the unique chemical properties imparted by the substituents, provides a strong rationale for a detailed investigation into the synthesis, reactivity, and potential applications of this compound and its derivatives.

Current Research Landscape and Gaps in Understanding this compound

The current research landscape for 3,4-dihydro-2H-pyrroles is broad, with a significant body of work dedicated to developing new synthetic methods that allow for diverse substitutions. nih.govnih.govresearchgate.net Studies have successfully demonstrated the synthesis of derivatives bearing various functional groups, including halogens, alcohols, and methoxy groups. nih.gov The versatility of this scaffold as a synthetic intermediate for creating more complex nitrogen heterocycles is also well-documented. researchgate.net

However, despite the general progress in dihydro-2H-pyrrole chemistry, a detailed investigation specifically targeting This compound appears to be a significant gap in the existing scientific literature. While the synthesis of methoxy-substituted analogues is known to be efficient nih.gov, there is a lack of focused studies on the specific chemical properties, reactivity profile, and potential applications of this particular compound.

Key gaps in understanding include:

Detailed Reactivity Studies: There is limited information on how the combination of a 5-methoxy (imidate) and a 4-methyl group influences the reactivity of the dihydro-2H-pyrrole ring towards various electrophiles and nucleophiles.

Stereoselective Synthesis and Reactions: The development of methods for the stereocontrolled synthesis of the cis and trans diastereomers of this compound and the study of their differential reactivity are unexplored areas.

Application as a Synthetic Building Block: The potential of this specific molecule as a precursor for novel, biologically relevant compounds or complex natural products has not been systematically evaluated.

Closing these gaps through targeted synthetic and mechanistic studies would provide a deeper understanding of this functionalized heterocycle and could unlock new avenues for its application in organic synthesis and medicinal chemistry.

Structure

3D Structure

Properties

Molecular Formula |

C6H11NO |

|---|---|

Molecular Weight |

113.16 g/mol |

IUPAC Name |

5-methoxy-4-methyl-3,4-dihydro-2H-pyrrole |

InChI |

InChI=1S/C6H11NO/c1-5-3-4-7-6(5)8-2/h5H,3-4H2,1-2H3 |

InChI Key |

YJAFTEGZVBTPJO-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCN=C1OC |

Origin of Product |

United States |

Spectroscopic Characterization and Structural Elucidation of 5 Methoxy 4 Methyl 3,4 Dihydro 2h Pyrrole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, a complete and unambiguous assignment of all proton and carbon resonances of 5-methoxy-4-methyl-3,4-dihydro-2H-pyrrole can be achieved.

The ¹H NMR spectrum provides information on the chemical environment of each proton and their spatial relationship through spin-spin coupling. The analysis of chemical shifts (δ), signal multiplicity, and coupling constants (J) allows for the assignment of each proton in the molecule.

The protons of the methoxy (B1213986) group (-OCH₃) are expected to appear as a sharp singlet in the region of δ 3.5-3.8 ppm, characteristic of a methoxy group attached to an sp²-hybridized carbon within an enol-ether-like system. The methyl group at the C4 position (-CH₃) would present as a doublet, due to its coupling with the single proton at the C4 position, with an expected chemical shift in the δ 1.0-1.2 ppm range.

The protons on the pyrroline (B1223166) ring exhibit more complex patterns. The two protons at the C2 position, being adjacent to the nitrogen atom, are deshielded and would likely appear as a multiplet around δ 3.6-3.9 ppm. The two protons at the C3 position are expected to resonate as a multiplet in the δ 1.8-2.2 ppm range. The single proton at the C4 position (CH) is anticipated to be a complex multiplet further downfield, around δ 2.5-2.8 ppm, due to coupling with the adjacent protons at C3 and the C4-methyl group.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H2 | ~ 3.75 | m | - |

| H3 | ~ 2.00 | m | - |

| H4 | ~ 2.65 | m | - |

| 4-CH₃ | ~ 1.10 | d | ~ 7.0 |

Note: 's' denotes singlet, 'd' denotes doublet, 'm' denotes multiplet. Chemical shifts are predicted based on analogous structures and substituent effects.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insight into their electronic environment. In the proton-decoupled ¹³C NMR spectrum of this compound, six distinct signals are expected, corresponding to the six carbon atoms in the molecule.

The most downfield signal corresponds to the C5 carbon of the imino-ether functionality (C=N-O), which is highly deshielded and expected to appear in the δ 165-175 ppm region. The methoxy carbon (–OCH₃) typically resonates around δ 55-60 ppm. The C2 carbon, being adjacent to the nitrogen atom, is also deshielded and would appear in the δ 50-65 ppm range. The remaining aliphatic carbons (C3, C4, and the 4-methyl carbon) resonate at higher fields. C4 is expected around δ 35-45 ppm, C3 around δ 25-35 ppm, and the C4-methyl carbon would be the most upfield signal, typically in the δ 15-20 ppm range.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | ~ 58 |

| C3 | ~ 30 |

| C4 | ~ 40 |

| C5 | ~ 170 |

| 4-CH₃ | ~ 18 |

To confirm the assignments made from 1D NMR spectra and to elucidate the complete connectivity of the molecule, two-dimensional (2D) NMR experiments are essential.

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, cross-peaks would be expected between the H4 proton and the protons of the 4-methyl group, confirming their adjacent relationship. Further correlations would be observed between H4 and the H3 protons, and between the H3 and H2 protons, establishing the sequence of the aliphatic chain within the ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). This allows for the unambiguous assignment of each carbon atom by linking it to its corresponding, and often more easily assigned, proton signal. For instance, the proton signal at ~1.10 ppm would show a cross-peak with the carbon signal at ~18 ppm, confirming the assignment of the 4-methyl group.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm the presence of its main functional groups.

The most diagnostic absorption is the C=N stretching vibration of the cyclic imine, which is expected to produce a strong band in the 1650-1690 cm⁻¹ region. Another important feature is the strong, characteristic C-O stretching vibration associated with the enol ether moiety, which typically appears in the 1200-1275 cm⁻¹ range. The spectrum would also display aliphatic C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to the CH, CH₂, and CH₃ groups on the saturated portion of the ring and the methoxy group. Aliphatic C-H bending vibrations for the methyl and methylene (B1212753) groups would be observed in the fingerprint region, between 1370 cm⁻¹ and 1470 cm⁻¹.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (sp³) | 2850 - 2960 | Medium-Strong |

| C=N Stretch (Imine) | 1650 - 1690 | Strong |

| C-H Bend (CH₂/CH₃) | 1370 - 1470 | Medium |

Raman spectroscopy serves as a valuable complementary technique to FT-IR. While FT-IR measures absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light. Vibrations that are symmetric and involve a change in polarizability often produce strong Raman signals.

For this compound, the C=N stretching vibration, also active in the IR, would be expected to show a strong signal in the Raman spectrum. The various C-C stretching vibrations within the pyrroline ring skeleton, which may be weak in the FT-IR spectrum, can often be more clearly observed in the Raman spectrum, providing valuable information about the ring structure. Furthermore, Raman spectroscopy is particularly useful for studying low-frequency modes (below 400 cm⁻¹), which correspond to the collective vibrations of the molecular skeleton. Water is a weak Raman scatterer, making this technique advantageous for analyzing samples in aqueous media if required.

X-ray Crystallography for Solid-State Structure DeterminationThere is no evidence of a single-crystal X-ray diffraction analysis having been performed on this compound. Consequently, crystallographic data, including unit cell parameters, space group, and atomic coordinates that would definitively describe its solid-state structure, are unavailable.

Based on a comprehensive search of available scientific literature, dedicated computational and theoretical investigation studies focusing specifically on the compound This compound could not be located.

As a result, it is not possible to generate a scientifically accurate article with detailed research findings and data tables that strictly adheres to the requested outline. The required information for the following sections is not present in the public research domain for this specific molecule:

Computational and Theoretical Investigations of 5 Methoxy 4 Methyl 3,4 Dihydro 2h Pyrrole

Electronic Properties and Reactivity Prediction

Global Chemical Reactivity Descriptors (e.g., Electronegativity, Chemical Hardness, Global Softness)

While general principles and computational studies exist for related pyrrole (B145914) and dihydropyrrole structures, providing this information would not meet the explicit requirement of focusing solely on "5-methoxy-4-methyl-3,4-dihydro-2H-pyrrole". Generating an article without specific data would require speculation or fabrication of results, which would be scientifically inaccurate.

Therefore, the requested article cannot be produced at this time due to the absence of specific scholarly research on this compound.

Spectroscopic Property Prediction and Validation

Computational spectroscopy is a cornerstone of modern chemical research, enabling the prediction of various spectra with a high degree of accuracy. These predictions are invaluable for confirming molecular structures, interpreting experimental data, and understanding the vibrational and electronic properties of molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Computational methods, particularly those based on Density Functional Theory (DFT), can reliably predict the ¹H and ¹³C NMR chemical shifts of a molecule. The standard approach involves optimizing the geometry of this compound at a given level of theory (e.g., B3LYP with a 6-31G(d,p) basis set) and then performing a chemical shift calculation using the Gauge-Independent Atomic Orbital (GIAO) method.

The calculated isotropic shielding constants are then converted to chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory. A comparison between the predicted and experimentally obtained NMR data can confirm the proposed structure and assign specific resonances to each nucleus. For this compound, the predicted chemical shifts would be expected to align with known ranges for similar functional groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are hypothetical values based on typical chemical shift ranges for illustrative purposes, as specific computational studies on this molecule are not publicly available.

¹H NMR| Atom Position | Predicted Chemical Shift (ppm) |

|---|---|

| CH₃ (on C4) | 1.1 - 1.3 |

| H (on C4) | 2.3 - 2.6 |

| CH₂ (on C3) | 1.8 - 2.1 |

| CH₂ (on C2) | 3.5 - 3.8 |

¹³C NMR

| Atom Position | Predicted Chemical Shift (ppm) |

|---|---|

| C=N (C5) | 170 - 180 |

| OCH₃ | 55 - 60 |

| CH₂ (on C2) | 50 - 55 |

| CH (on C4) | 35 - 40 |

| CH₂ (on C3) | 30 - 35 |

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Computational frequency calculations, typically performed at the same level of theory as the geometry optimization, can predict the wavenumbers and intensities of these vibrations. These calculations yield a set of harmonic frequencies that often require scaling by an empirical factor to account for anharmonicity and other systematic errors in the computational method.

For this compound, key predicted vibrational modes would include the C=N imine stretch, C-O and C-N stretching frequencies, and various C-H bending and stretching modes. Simulating the full IR and Raman spectra from these calculated frequencies and intensities allows for a direct comparison with experimental spectra, aiding in the confirmation of the compound's identity and purity.

Table 2: Predicted Key Vibrational Frequencies for this compound Note: These are hypothetical values based on typical vibrational frequency ranges for illustrative purposes.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium | Medium |

| C=N Stretch (imine) | 1640 - 1690 | Strong | Medium |

| CH₂ Bend | 1450 - 1470 | Medium | Weak |

| C-O Stretch | 1050 - 1150 | Strong | Weak |

Aromaticity Assessment of the Dihydropyrrole Ring

Aromaticity is a fundamental concept in chemistry that describes the enhanced stability of certain cyclic, planar molecules with a continuous system of delocalized π-electrons. While the parent pyrrole is aromatic, the dihydropyrrole ring in this compound is not. The presence of two sp³-hybridized carbon atoms (C3 and C4) breaks the continuous π-conjugation necessary for aromaticity.

Computational methods can quantify the degree of aromaticity using various indices. One common method is the Nucleus-Independent Chemical Shift (NICS), which calculates the magnetic shielding at the center of the ring. Aromatic compounds exhibit a significant negative NICS value (shielding), while antiaromatic compounds have a positive value (deshielding), and non-aromatic compounds have a value near zero. For this compound, the calculated NICS value for the dihydropyrrole ring would be expected to be close to zero, confirming its non-aromatic character. Other measures, such as the Harmonic Oscillator Model of Aromaticity (HOMA), which is based on bond length alternation, would also indicate a lack of aromaticity.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and energy barriers. For this compound, which contains a reactive imine functional group, computational studies can elucidate its behavior in various reactions, such as hydrolysis, reduction, or cycloadditions.

By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the geometries and energies of all stationary points, including reactants, products, intermediates, and transition states. For example, the mechanism of the acid-catalyzed hydrolysis of the imine could be modeled to determine the precise steps of protonation, nucleophilic attack by water, and subsequent bond cleavages. The calculated activation energies for each step would reveal the rate-determining step of the reaction and provide a deeper understanding of the compound's reactivity. Such studies are crucial for predicting reaction outcomes and designing new synthetic routes.

Exploration of Derivatization Strategies and Applications of 5 Methoxy 4 Methyl 3,4 Dihydro 2h Pyrrole Derivatives in Organic Synthesis

Synthesis of Substituted 3,4-Dihydro-2H-Pyrrole-2-Carboxylates and Related Functional Groups

The introduction of carboxylate or related functional groups, such as carbonitriles, at the C2 position of the 3,4-dihydro-2H-pyrrole ring is a key strategy for further molecular elaboration. A direct route to these derivatives involves the cyclization of 2-amino-5-oxonitriles. This method allows for the synthesis of substituted 3,4-dihydro-2H-pyrrole-2-carbonitriles, which can be subsequently hydrolyzed to the corresponding carboxylic acids, esters, or amides.

One prominent method involves the Michael addition of protected aminoacetonitriles, such as [(diphenylmethylene)amino]acetonitrile, to enones under basic conditions. The resulting 2-amino-5-oxonitriles undergo selective deprotection of the aminating group, followed by an in-situ cyclization in an acidic medium to yield the desired 3,5-disubstituted 3,4-dihydro-2H-pyrrole-2-carbonitriles. These nitrile derivatives are stable, isolable intermediates that can be converted to esters and amides by reaction with reagents like HCl in methanol, followed by treatment with water.

The table below summarizes a synthetic approach to this class of compounds.

| Starting Materials | Reagents and Conditions | Product Class |

| Enones, [(diphenylmethylene)amino]acetonitrile | 1. Base (e.g., CaO, aq. NaOH); 2. Acidic workup | 3,5-Disubstituted 3,4-dihydro-2H-pyrrole-2-carbonitriles |

| 3,5-Disubstituted 3,4-dihydro-2H-pyrrole-2-carbonitriles | HCl, Dioxane, Methanol; then H₂O | 3,5-Disubstituted 3,4-dihydro-2H-pyrrole-2-carboxylic acid esters and amides |

These functionalized dihydropyrroles, particularly the carbonitrile derivatives, are valuable precursors for creating fused heterocyclic systems and bipyrroles.

Formation of Annulated Heterocyclic Systems

The derivatized 3,4-dihydro-2H-pyrrole scaffold is an excellent starting point for the construction of annulated (fused-ring) heterocyclic systems. These more complex structures are of significant interest in medicinal chemistry and materials science.

The synthesis of pyrrolobenzothiazine derivatives directly from 5-methoxy-4-methyl-3,4-dihydro-2H-pyrrole is not extensively detailed in the surveyed literature. However, the general synthesis of the related 1,4-benzothiazine core often involves the condensation of 2-aminothiophenol (B119425) with various electrophilic partners, such as α-halo ketones or dicarbonyl compounds. A potential, though not explicitly documented, pathway to a pyrrolo-fused benzothiazine could conceptually involve the reaction of a suitably functionalized dihydropyrrole with 2-aminothiophenol or a related precursor.

A novel and efficient pathway for the synthesis of pyrazolo[3,4-b]pyridine scaffolds involves a sequential ring-opening/ring-closing cascade reaction starting from dihydropyran precursors. nih.gov Specifically, 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles react with anilines at room temperature in the presence of a solid acid catalyst, such as amorphous carbon-supported sulfonic acid (AC-SO₃H), to yield pyrazolo[3,4-b]pyridine-5-carboxylates in moderate to good yields. nih.gov

This strategy offers several advantages, including mild reaction conditions, short reaction times, and operational simplicity. nih.gov The reaction proceeds smoothly with aniline (B41778) derivatives bearing either electron-donating or electron-withdrawing substituents. nih.gov

| Dihydropyran Reactant | Reagent | Catalyst | Product | Yield |

| 6-Amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | Aniline | AC-SO₃H in Ethanol | Ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | 80% (gram-scale) |

Other synthetic routes to pyrazolo[3,4-b]pyridines include the cyclization of 5-aminopyrazoles with α,β-unsaturated ketones or 1,3-dicarbonyl compounds. mdpi.comnih.gov Another approach utilizes a cascade 6-endo-dig cyclization of 5-aminopyrazoles with alkynyl aldehydes, which can be modulated to produce halogen-functionalized pyrazolo[3,4-b]pyridines. nih.govmdpi.com

The versatility of the dihydropyrrole core extends to the synthesis of various other fused heterocyclic systems. For instance, 3,4-dihydro-2H-pyrrole-2-carbonitriles serve as key intermediates in alkylation/annulation sequences to produce polycyclic structures. These reactions can yield 5,6,7,8-tetrahydroindolizines, 2,3-dihydro-1H-pyrrolizines, and 6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepines in high yields.

Furthermore, pyrrole (B145914) derivatives are used to construct more complex fused systems like furo[2',3':4,5]pyrrolo[1,2-d] rsc.orgsemanticscholar.orgresearchgate.nettriazines. semanticscholar.orgresearchgate.net The synthesis of these compounds can be achieved by constructing the 1,2,4-triazine (B1199460) ring onto a pre-existing furo[3,2-b]pyrrole core. semanticscholar.org This typically involves the cyclization of a furo[3,2-b]pyrrole carbohydrazide (B1668358) with orthoesters. semanticscholar.org

Another important class of fused systems is the pyrrolo[2,1-f] rsc.orgsemanticscholar.orgresearchgate.nettriazines, which is the core scaffold of the antiviral drug Remdesivir. nih.gov Synthetic strategies for this ring system often start from functionalized pyrrole derivatives that are N-aminated and subsequently cyclized. nih.gov

Preparation of Pyrrole-Containing Scaffolds for Diverse Applications

The derivatization strategies discussed highlight the role of this compound and its analogues as foundational scaffolds for building molecular diversity. The ability to introduce functional groups (Section 6.1) and to construct fused ring systems (Section 6.2) allows for the systematic exploration of chemical space. These pyrrole-containing scaffolds are central to fragment-based drug discovery (FBDD), where novel heterocyclic fragments are elaborated to fit a specific biological target. rsc.orgresearchgate.net For example, the 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold can be selectively functionalized at multiple positions (N-1, N-2, C-3, C-5, and C-7) to generate a library of compounds with diverse substitution patterns. rsc.org

Utilization in Complex Molecule Synthesis (e.g., Alkaloids, Natural Products)

Pyrrole and its partially saturated derivatives are key structural motifs in a vast number of natural products, particularly marine alkaloids. The synthetic methodologies developed for functionalizing the dihydropyrrole ring are therefore directly applicable to the total synthesis of these complex molecules.

A prominent example is the lamellarin class of marine alkaloids, which are potent cytotoxic agents. Many lamellarins are based on a 3,4-diarylated pyrrole-2-carboxylic acid core. Synthetic approaches to these molecules often rely on the construction and subsequent functionalization of the central pyrrole ring, demonstrating the importance of methods for introducing carboxylate and aryl groups.

The pyrazolo[3,4-b]pyridine framework, accessible from dihydropyrrole-related syntheses, has also been used to modify natural products. For instance, this heterocyclic core has been appended to estrone, formononetin, and the marine alkaloid eudistomin Y₁, showcasing a strategy to create novel hybrid molecules with potential biological activity. nih.gov

Development of Novel Materials and Polymer Precursors

The unique structure of this compound makes it an intriguing candidate for the synthesis of functional polymers and novel materials. Derivatization of this core structure could lead to monomers with tailored properties, suitable for various polymerization techniques.

Functional Monomer Synthesis

The primary approach to utilizing this compound as a polymer precursor involves its conversion into a functionalized monomer capable of undergoing polymerization. Key strategies could include:

Introduction of Polymerizable Groups: The nitrogen atom of the pyrroline (B1223166) ring, after potential reduction or modification, could be functionalized with polymerizable groups such as vinyl, acrylate (B77674), or styrenic moieties. For instance, N-acylation with acryloyl chloride would yield a monomer suitable for radical polymerization.

Ring-Opening Polymerization Precursors: The cyclic imine functionality could potentially be activated for ring-opening polymerization (ROP). This might involve N-activation followed by polymerization, leading to polyamide-like structures. While cationic ring-opening polymerization is common for other heterocycles like oxazolines, the conditions for 3,4-dihydro-2H-pyrroles would need to be specifically developed.

Precursors for Conductive Polymers: Although the 3,4-dihydro-2H-pyrrole ring is not aromatic, it could be a precursor to a substituted pyrrole monomer. Dehydrogenation or other aromatization strategies could yield a 5-methoxy-4-methylpyrrole derivative, which could then be electropolymerized or chemically polymerized to form a conductive polypyrrole derivative. The methoxy (B1213986) and methyl substituents would influence the electronic properties and processability of the resulting polymer.

Interactive Data Table: Potential Functional Monomers Derived from this compound

| Monomer Name | Structure | Polymerization Method | Potential Polymer Properties |

| N-acryloyl-5-methoxy-4-methyl-pyrrolidine | (Structure not available) | Free Radical Polymerization | Thermally stable, potentially biocompatible |

| 5-methoxy-4-methyl-1-vinyl-pyrrolidine | (Structure not available) | Cationic Polymerization | Good dielectric properties |

| 2-methoxy-3-methylpyrrole | (Structure not available) | Oxidative Polymerization | Electrically conductive, electrochromic |

Polymer Synthesis and Characterization

The synthesized monomers could be polymerized through various techniques, leading to polymers with distinct properties.

Chain-Growth Polymerization: Monomers with vinyl or acrylate functionalities could be polymerized via free-radical or controlled radical polymerization methods (e.g., ATRP, RAFT) to produce well-defined polymers with controlled molecular weights and low dispersity. The resulting polymers would feature the substituted pyrrolidine (B122466) ring as a pendant group, influencing the polymer's solubility, thermal stability, and potential for post-polymerization modification.

Ring-Opening Polymerization: If suitable ROP conditions are established, polymers with the pyrrolidine unit incorporated into the polymer backbone could be synthesized. These polymers would be analogous to polyamides and may exhibit interesting mechanical and thermal properties.

Conductive Polymers: The polymerization of the corresponding pyrrole derivative would lead to a substituted polypyrrole. The methoxy group, being electron-donating, would likely lower the oxidation potential of the monomer and narrow the bandgap of the resulting polymer, potentially enhancing its conductivity and influencing its optical properties.

Interactive Data Table: Hypothetical Polymers and Their Potential Properties

| Polymer Name | Monomer Precursor | Polymerization Type | Potential Applications |

| Poly(N-acryloyl-5-methoxy-4-methyl-pyrrolidine) | N-acryloyl-5-methoxy-4-methyl-pyrrolidine | Free Radical | Drug delivery, specialty coatings |

| Polyamide from ROP | Activated this compound | Ring-Opening | High-performance fibers, engineering plastics |

| Poly(2-methoxy-3-methylpyrrole) | 2-methoxy-3-methylpyrrole | Oxidative | Sensors, antistatic coatings, electrochromic devices |

Applications in Materials Science

The novel polymers derived from this compound could find applications in various areas of materials science:

Biomaterials: Polymers with the pyrrolidine ring are structurally related to proline, an amino acid. This could impart biocompatibility and biodegradability, making them suitable for applications in drug delivery systems, tissue engineering scaffolds, and biocompatible coatings for medical devices. The chirality of the 4-methyl position could also be exploited to create stereoregular polymers with specific biological interactions.

Functional Coatings: The polarity and functionality of the pyrrolidine ring could be utilized to develop specialty coatings with tailored adhesion, wettability, and barrier properties.

Electronic Materials: As mentioned, derivatives of this compound could serve as precursors to conductive polymers. Substituted polypyrroles are known for their applications in sensors, organic electronics, and antistatic coatings. The specific substituents (methoxy and methyl) would allow for fine-tuning of the electronic and physical properties of these materials.

In Vitro Biological Activity Profiling of 5 Methoxy 4 Methyl 3,4 Dihydro 2h Pyrrole and Its Derivatives

In Vitro Antimicrobial Activity Studies

Pyrrole (B145914) derivatives have been identified as a promising class of antimicrobial agents, with research demonstrating their efficacy against a variety of pathogenic microorganisms. nih.gov

Activity against Various Pathogens (e.g., Mycobacterium tuberculosis, Staphylococcus aureus, Escherichia coli)

The antimicrobial spectrum of pyrrole derivatives has been evaluated against several clinically relevant pathogens.

Mycobacterium tuberculosis : A significant number of pyrrole derivatives have demonstrated potent antimycobacterial properties. Studies have reported that various synthesized pyrrole compounds exhibit efficient activity against Mycobacterium tuberculosis, with Minimum Inhibitory Concentration (MIC) values ranging from as low as 0.5 to 32 µg/mL. nih.govresearchgate.net For instance, certain pyrazolyl pyrrole derivatives have emerged as notable inhibitors, with one compound showing an MIC value of 1.6 µg/mL against the M. tuberculosis H37Rv strain. connectjournals.com Specifically, 5-methoxy-3,4-dihydro-2H-pyrrole has been shown to possess antibacterial effects against M. tuberculosis. biosynth.com Other diarylpyrrole derivatives have also proven to be highly active, with MICs comparable to or better than standard reference compounds. nih.gov

Staphylococcus aureus : Derivatives of the pyrrole scaffold have shown considerable activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov For example, 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones displayed MICs of 8 µg/mL against MRSA. nih.gov Furthermore, certain pyrrolo[2,3-b]pyrrole (B13429425) derivatives have demonstrated good antimicrobial activity against S. aureus, with efficacy comparable to the antibiotic ciprofloxacin. nih.gov Some novel 2-amino-1,5-diaryl-1H-pyrrole-3-carbonitrile derivatives also proved to have high activity against S. aureus. nih.gov

Escherichia coli : The activity of pyrrole derivatives against Gram-negative bacteria such as Escherichia coli has yielded more varied results. While some studies have reported that certain fused pyrrole compounds exhibit inhibitory effects on Gram-negative bacteria, other research has found specific pyrrole derivatives to be inactive against E. coli. nih.govnih.gov This suggests that the specific structural features of the derivatives are crucial for their activity against this type of pathogen.

| Pathogen | Pyrrole Derivative Class | Reported Activity (MIC) | Reference |

|---|---|---|---|

| Mycobacterium tuberculosis | General Pyrrole Derivatives | 0.5 - 32 µg/mL | nih.govresearchgate.net |

| Mycobacterium tuberculosis | Pyrazolyl Pyrrole Derivatives | 1.6 µg/mL | connectjournals.com |

| Staphylococcus aureus (MRSA) | 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones | 8 µg/mL | nih.gov |

| Staphylococcus aureus | Pyrrolo[2,3-b]pyrrole Derivatives | Comparable to Ciprofloxacin | nih.gov |

| Escherichia coli | Fused Pyrroles | Active (Compound 5c) | nih.gov |

| Escherichia coli | 2-amino-1,5-diaryl-1H-pyrrole-3-carbonitriles | Inactive | nih.gov |

Mechanism of Antimicrobial Action (e.g., DNA Gyrase Inhibition)

One of the primary mechanisms underlying the antibacterial activity of pyrrole derivatives is the inhibition of DNA gyrase. researchgate.net This essential bacterial enzyme is responsible for introducing negative supercoils into DNA, a process vital for DNA replication and repair. ekb.eg By targeting the GyrB subunit's ATPase activity, these compounds can effectively halt bacterial proliferation. nih.govekb.eg

Several classes of pyrrole derivatives have been developed as potent DNA gyrase inhibitors. N-phenylpyrrolamide derivatives have demonstrated significant inhibitory activity, with some compounds achieving 50% inhibitory concentration (IC50) values as low as 47 nM against E. coli DNA gyrase. nih.gov Other novel pyrrole compounds have shown IC50 values ranging from 26 to 90 nM against the same enzyme. researchgate.net One study identified a 2-amino-1,5-diaryl-1H-pyrrole-3-carbonitrile derivative (compound 9b) as a particularly potent DNA gyrase inhibitor, with an IC50 of 0.0236 µM, which was 1.3-fold more potent than the reference compound gentamicin. nih.gov These findings establish DNA gyrase as a key molecular target for this class of antimicrobial agents.

In Vitro Anti-Inflammatory Effects in Cellular Models

Pyrrole derivatives have also been investigated for their potential to modulate inflammatory responses. Inflammation is a complex biological process, and dysregulation can lead to various chronic diseases. nih.gov Key mediators of inflammation include enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), as well as pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov

In vitro studies using cellular models have shown that certain pyrrole-related compounds can effectively suppress inflammatory pathways. For example, in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells, treatment with a novel pyrimidine (B1678525) derivative led to a dose-dependent reduction in the production of nitric oxide (NO). nih.gov This was accompanied by a decrease in both the protein and mRNA expression levels of COX-2 and iNOS. nih.gov Furthermore, the compound suppressed the mRNA expression of TNF-α, IL-1β, and IL-6, indicating a broad anti-inflammatory effect at the cellular level. nih.gov Other research has identified pyrrolopyridine derivatives as promising anti-inflammatory agents through the screening of their inhibitory activity on pro-inflammatory cytokines. nih.gov

In Vitro Neuroprotective Investigations Against Oxidative Stress

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is a key factor in the pathogenesis of neurodegenerative diseases. nih.gov Consequently, compounds with the ability to protect neurons from oxidative damage are of significant therapeutic interest.

Several studies have evaluated the neuroprotective potential of pyrrole derivatives in various in vitro models. Newly synthesized N-pyrrolyl hydrazide hydrazones have demonstrated statistically significant neuroprotective effects against induced oxidative stress in both human neuronal SH-SY5Y cells and isolated rat brain synaptosomes. bohrium.comresearchgate.net Similarly, pyrrole-based azomethine compounds have shown significant neuroprotective and antioxidant properties in models using subcellular rat brain fractions, including synaptosomes, mitochondria, and microsomes. nih.govresearchgate.netscilit.com These compounds were effective in protecting against neurotoxicity induced by agents such as hydrogen peroxide (H2O2) and 6-hydroxydopamine. nih.govscilit.com In SH-SY5Y cells, certain derivatives exhibited strong protective effects at concentrations as low as 1 µM. scilit.com

In Vitro Antiproliferative Activity against Human Tumor Cell Lines

The evaluation of novel compounds for their ability to inhibit the growth of cancer cells is a cornerstone of oncological research. Pyrrole derivatives have been screened for such activity against various human tumor cell lines. nih.gov

Screening Methodologies and Cell Line Panels

A variety of methodologies are employed to assess the in vitro antiproliferative activity of test compounds. A prominent example is the NCI60 Human Tumor Cell Lines Screen, a large-scale screening program developed by the U.S. National Cancer Institute. mdpi.com This screen typically involves an initial one-dose assay at a concentration of 10 µM against a panel of 60 different human cancer cell lines. mdpi.com The results are reported as the percentage of growth (G%) relative to untreated control cells. Compounds showing significant growth inhibition proceed to a more detailed five-dose assay to determine parameters like the GI50 (concentration causing 50% growth inhibition). mdpi.com

Another common method is the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay, which measures cell viability. waocp.org This assay has been used to evaluate pyrrole derivatives against numerous cancer cell lines. waocp.orgmdpi.com

The panels of cell lines used in these studies are diverse, representing different types of cancer. Commonly used lines include:

Breast Cancer: MCF-7, MDA-MB-231 waocp.orgmdpi.com

Liver Cancer (Hepatocellular Carcinoma): HepG2, SMMC-7721 waocp.orgnih.gov

Colon Cancer: HCT-116, HT-29 mdpi.commdpi.com

Lung Cancer: A-549, NCI-H460, SPC-A-1 mdpi.comnih.govmdpi.com

Cervical Cancer: HeLa nih.gov

Pancreatic Cancer: Panc-1 mdpi.com

Leukemia: HL60 nih.gov

Studies have shown that various methyl derivatives and other analogs of the pyrrole scaffold exhibit antiproliferative activity, inducing morphological changes such as the formation of blebs and blisters on the cancer cell surface. nih.gov For example, a chalcone (B49325) derivative was found to be most sensitive against the SMMC-7721 liver cancer cell line, with an IC50 of 32.3 µM. nih.gov

| Cancer Type | Cell Line | Reference |

|---|---|---|

| Breast | MCF-7, MDA-MB-231 | waocp.orgmdpi.com |

| Liver | HepG2, SMMC-7721 | waocp.orgnih.gov |

| Colon | HCT-116, HT-29 | mdpi.commdpi.com |

| Lung | A-549, NCI-H460, SPC-A-1 | mdpi.comnih.govmdpi.com |

| Cervical | HeLa | nih.gov |

| Pancreatic | Panc-1 | mdpi.com |

| Leukemia | HL60 | nih.gov |

Structure-Activity Relationship (SAR) Studies for Antiproliferative Potential

The antiproliferative potential of pyrrole derivatives is significantly influenced by their structural characteristics. Structure-Activity Relationship (SAR) studies reveal that the nature and position of substituents on the pyrrole core are critical for cytotoxic activity against cancer cell lines. nih.govnih.gov

For a series of polysubstituted pyrroles, the presence of specific moieties at different positions dictates their inhibitory potency. For instance, studies on 1H-pyrrole derivatives showed that compounds incorporating a 2,3-dihydro-1H-pyrrolizine moiety were generally more advantageous for cytotoxic activity compared to those with other scaffolds. nih.gov One particular derivative, compound 8b from a synthesized series, demonstrated broad-spectrum activity against Hep3B, MCF-7, and HCT116 cancer cell lines with IC₅₀ values below 0.05 µM. nih.gov

Further SAR analysis on another series of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives highlighted the importance of the 3-carbonitrile group, the vicinal 4,5-diphenyl groups, and the N-benzyl side chain for inhibitory potency. nih.gov The modification of these key features often leads to a significant change in biological activity. For example, the introduction of an N-benzoyl group maintained potent in vitro activity against multiple target enzymes. nih.gov In another study, tetrasubstituted pyrrole derivatives were identified as mimetics of protein-protein interaction (PPI) hot-spot residues, with a lead compound showing selective anticancer activity against melanoma cell lines. nih.gov

assessment| Compound Series | Key Structural Feature | Impact on Activity | Reference |

|---|---|---|---|

| Fused 1H-Pyrroles | 2,3-dihydro-1H-pyrrolizine scaffold | Slightly more advantageous for cytotoxicity. | nih.gov |

| 2-Amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile | 3-carbonitrile, 4,5-diphenyl, and N-benzyl groups | Considered important for inhibitory potency. | nih.gov |

| Tetrasubstituted Pyrroles (TSPs) | Mimicry of α-helix hydrophobic residues | Selective activity against melanoma cells. | nih.gov |

| 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acids | Substituents on aryl rings | Influences antiproliferative activity and selectivity. | nih.gov |

Selectivity Index Determination in Vitro

The selectivity index (SI) is a critical parameter in drug discovery, quantifying the differential activity of a compound against cancer cells versus normal (non-malignant) cells. A higher SI value indicates greater selectivity, which is a desirable trait for a potential therapeutic agent. In vitro screening of synthetic derivatives of 3,4-dihydro-2H-pyrrole-2-carboxylic acids against various human cancer cell lines has shown that some of these compounds exhibit a favorable selectivity index. nih.gov

The evaluation involves determining the concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) for both cancer cell lines and normal cell lines. The SI is then calculated as the ratio of the IC₅₀ for normal cells to the IC₅₀ for cancer cells. Compounds from the series of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives demonstrated promising antiproliferative activity with good or high selectivity indices in these assays. nih.gov

In Vitro Enzyme Inhibition Assays

Inhibition of Monoamine Oxidase B (hMAOB)

Derivatives of the pyrrole scaffold have been investigated as inhibitors of monoamine oxidases (MAO), particularly the MAO-B isoform, which is a key target in the management of neurodegenerative diseases. nih.gov Certain pyrrole derivatives have been identified as potent and selective MAO-B inhibitors. nih.govmdpi.com For example, a study on pyrrolo[3,4-f]indole-5,7-dione derivatives found compounds with submicromolar IC₅₀ values for MAO-B. researchgate.net Specifically, one compound in this series exhibited an IC₅₀ value of 0.178 µM for MAO-B. researchgate.net The selectivity for MAO-B over MAO-A is a crucial aspect of these studies, as selective MAO-B inhibition is often desired to minimize side effects. mdpi.com

science| Compound Class | Example Compound | MAO-B IC₅₀ (µM) | MAO-A IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Pyrrolo[3,4‐f]indole‐5,7‐diones | Compound 10 | 0.178 | 0.023 | researchgate.net |

| Piperazine derivatives | Compound 18 | 1.85 ± 0.31 | Not specified | nih.gov |

| Pyridoxine–resveratrol hybrids | Compound 25 | 2.68 ± 0.01 | Not specified | nih.gov |

Inhibition of Acetylcholinesterase (AChE)

The inhibition of acetylcholinesterase (AChE) is a primary strategy for treating Alzheimer's disease. nih.gov Several novel series of polysubstituted pyrrole derivatives have been synthesized and evaluated for their inhibitory activity against AChE and butyrylcholinesterase (BChE). nih.gov SAR studies in this area have shown that specific substitutions significantly enhance AChE inhibition. For instance, the presence of an SMe group at the R¹ position and a CN moiety at the R² position was found to improve AChE inhibition significantly compared to BChE. nih.gov

One compound, 4ad, emerged as the most potent and selective AChE inhibitor in its series, with an IC₅₀ value of 2.95 ± 1.31 µM and no significant activity against BChE. nih.gov Kinetic studies revealed that this compound acts as an uncompetitive inhibitor of AChE. nih.gov Another study focused on 1,3-diaryl-pyrrole skeletons, identifying compounds with good and selective inhibition of BChE, with IC₅₀ values ranging from 1.71 to 5.37 µM. nih.gov

biotech| Compound Series | Compound ID | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Polysubstituted pyrroles | 4ad | AChE | 2.95 ± 1.31 | nih.gov |

| 1,3-Diaryl-pyrroles | 3o | BChE | 1.71 - 5.37 | nih.gov |

| 3p | BChE | 1.71 - 5.37 | nih.gov | |

| 3s | BChE | 1.71 - 5.37 | nih.gov |

Protein Binding Studies and Target Interaction Analysis

Understanding how a ligand interacts with its biological target is fundamental to medicinal chemistry. For pyrrole derivatives, these interactions often involve targeting the active sites of enzymes or interfering with protein-protein interactions (PPIs). nih.govnih.gov PPIs are crucial for many cellular processes, and their disruption by small molecules is a promising therapeutic strategy. researchgate.net

A notable example involves a tetrasubstituted pyrrole (TSP) derivative designed to mimic the spatial orientation of key hydrophobic residues (i, i+4, and i+7) on an α-helix, a common motif in PPIs. nih.gov This compound, 4-benzoyl-N-[(3-chlorophenyl)methyl]-5-methyl-1-[(4-methylphenyl)methyl]-1H-pyrrole-2-carboxamide, was identified as a lead structure that can mimic these helix-based protein-recognition motifs. It showed selective in vitro anticancer activity, suggesting it effectively disrupts a critical PPI pathway, such as the p53-MDM2 interaction. nih.gov Such studies demonstrate that pyrrole scaffolds can be engineered to present functionalities that effectively bind to and disrupt large, flat protein surfaces characteristic of PPI interfaces. nih.govresearchgate.net

Ligand-Protein Interaction Studies through Molecular Docking (In Silico and In Vitro Correlation)

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a protein target. researchgate.net These in silico studies provide valuable insights that often correlate well with in vitro experimental results, guiding the rational design of more potent and selective inhibitors.

For pyrrole derivatives targeting cholinesterases, molecular docking has elucidated key interactions within the enzyme's active site. nih.govnih.gov Docking of the selective AChE inhibitor 4ad showed that its smaller size allowed it to fit properly into the AChE active site, where it was stabilized by hydrogen bonds and hydrophobic interactions with critical residues. nih.gov This structural fit was less favorable in the BChE active site, explaining its selectivity. nih.gov

Similarly, in the study of MAO-B inhibitors, docking simulations revealed how ligands orient themselves within the enzyme's substrate cavity. nih.gov For one selective MAO-B inhibitor, the binding affinity was calculated to be higher for MAO-B (−7.3 kcal/mol) than for MAO-A (−6.1 kcal/mol). nih.gov The simulation predicted a key hydrogen bond interaction with the residue Cys172 in MAO-B, which was absent in MAO-A, providing a structural basis for the observed selectivity. nih.gov These computational models, when correlated with experimental IC₅₀ values, confirm the binding hypotheses and accelerate the optimization of lead compounds. researchgate.netnih.gov

Potential Research Avenues and Future Outlook for 5 Methoxy 4 Methyl 3,4 Dihydro 2h Pyrrole Research

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.